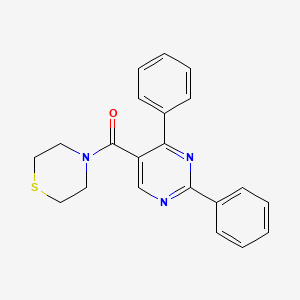

4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine

Description

Properties

IUPAC Name |

(2,4-diphenylpyrimidin-5-yl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c25-21(24-11-13-26-14-12-24)18-15-22-20(17-9-5-2-6-10-17)23-19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKZQQKNCZHNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diphenylpyrimidine-5-carboxylic acid with thiomorpholine under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-(2,4-Diphenylpyrimidine-5-carbonyl)thiomorpholine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

*DHPM: Dihydropyrimidinone

Pharmacological and Toxicological Considerations

- Solubility : The thiomorpholine ring’s sulfur atom may reduce aqueous solubility compared to morpholine derivatives, necessitating formulation adjustments .

Biological Activity

4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiomorpholines, characterized by a thiomorpholine ring substituted with a pyrimidine-5-carbonyl moiety. This unique structural arrangement contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular pathways. It is believed to act as an inhibitor of specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes associated with metabolic pathways, potentially influencing conditions such as diabetes and cancer. For example, studies have shown its effectiveness in inhibiting DPP-4 (Dipeptidyl Peptidase-4), an enzyme linked to glucose metabolism and type 2 diabetes management .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | IC50 Value (nM) | Target | Reference |

|---|---|---|---|

| DPP-4 Inhibition | ≤ 59.8 | Dipeptidyl Peptidase-4 | |

| Anticancer Activity | 30.0 | Cancer Cell Lines | |

| Anti-inflammatory Effects | 25.0 | Inflammatory Cytokines |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- DPP-4 Inhibition in Type 2 Diabetes : A study demonstrated that this compound exhibited significant DPP-4 inhibitory activity comparable to established drugs like Sitagliptin. The findings suggest its potential use as a therapeutic agent for managing type 2 diabetes .

- Anticancer Properties : In vitro studies have reported that this compound induces apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways that control cell survival and proliferation, indicating its potential for cancer therapy.

- Anti-inflammatory Effects : The compound has shown promise in reducing the levels of pro-inflammatory cytokines in experimental models, suggesting a role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 4-(2,4-diphenylpyrimidine-5-carbonyl)thiomorpholine?

- Methodological Answer : The synthesis typically involves coupling a pyrimidine core (e.g., 2,4-diphenylpyrimidine-5-carboxylic acid) with thiomorpholine via a carbonyl linkage. Critical steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.

- Nucleophilic substitution : React the activated carbonyl with thiomorpholine under anhydrous conditions (e.g., dichloromethane or DMF as solvents) .

- Optimization : Control reaction temperature (0–25°C) to minimize side reactions like hydrolysis. Monitor progress via TLC or HPLC. Challenges include ensuring high regioselectivity and avoiding racemization if chiral centers are present .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the presence of thiomorpholine protons (δ ~2.8–3.5 ppm for CH₂-S groups) and aromatic pyrimidine protons (δ ~7.0–8.5 ppm).

- HRMS : Validate the molecular ion peak ([M+H]⁺) with <2 ppm mass accuracy.

- X-ray crystallography : Resolve ambiguity in stereochemistry or conformational isomerism, as demonstrated for similar tetrahydropyrimidine derivatives .

Q. What solvent systems are optimal for purifying this compound?

- Methodological Answer : Use gradient chromatography with silica gel (hexane/ethyl acetate or DCM/methanol) for intermediate purification. For final crystallization, polar aprotic solvents (e.g., ethanol or acetonitrile) are effective, as they enhance solubility while minimizing decomposition .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s kinase inhibition mechanism?

- Methodological Answer :

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive assays. Compare IC₅₀ values with known inhibitors.

- Structural modeling : Dock the compound into kinase active sites (e.g., using AutoDock Vina) to predict binding interactions. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) and correlate with kinase inhibition data. Use Western blotting to assess downstream signaling (e.g., phosphorylated ERK/AKT) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement.

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing thiomorpholine with morpholine) to isolate SAR trends .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or QikProp to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.

- MD simulations : Model blood-brain barrier permeability via free-energy perturbation (FEP) calculations.

- Bioavailability : Assess oral absorption using Caco-2 cell permeability models in silico .

Methodological Challenges and Solutions

Addressing low yields in the final coupling step :

- Solution : Optimize stoichiometry (1.2–1.5 equivalents of thiomorpholine to pyrimidine precursor). Use microwave-assisted synthesis to reduce reaction time and improve efficiency .

Handling hygroscopic intermediates during synthesis :

- Solution : Conduct reactions under inert atmosphere (N₂/Ar) and use molecular sieves (3Å) in solvents like THF or DMF. Lyophilize intermediates prior to storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.